molecular formula C11H17N3O2 B1488808 6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 2092561-53-8

6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B1488808
CAS No.: 2092561-53-8
M. Wt: 223.27 g/mol
InChI Key: FAPWVJMPSVLDAB-UHFFFAOYSA-N
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Description

6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Georgiadis (1976) explored the synthesis of compounds structurally related to 6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one. They conducted a Michael type addition of an amine to create derivatives with significant antimicrobial activity, particularly as coccidiostats when tested in chickens against Eimeria tenella (Georgiadis, 1976).

Solid Phase Synthesis

Mazurov (2000) described a traceless solid-phase synthesis of compounds, including 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, which could potentially involve the target compound. This approach allows for the creation of a library of compounds with diverse structures (Mazurov, 2000).

Anti-inflammatory Potential

Research by Abd El-Salam et al. (2009) focused on synthesizing a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles, closely related to the target compound. These were evaluated for anti-inflammatory activity, showing significant effects and minor ulcerogenic impacts compared to standard treatments (Abd El-Salam et al., 2009).

Topoisomerase-I Targeting Activity

Singh et al. (2003) synthesized derivatives of 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate, examining their activity targeting topoisomerase-I and cytotoxicity. These studies are relevant due to the structural similarities with the target compound (Singh et al., 2003).

Solid Phase Synthesis of Dyes

Rangnekar and Tagdiwala (1987) utilized 6-amino-2-methoxy-quinoxaline, a compound with structural similarities to the target molecule, in the synthesis of azo dyes. These dyes were effectively used as disperse dyes for polyester fibers, highlighting a potential application in the textile industry (Rangnekar & Tagdiwala, 1987).

Properties

IUPAC Name

6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-16-5-4-14-11(15)7-8-6-9(12)2-3-10(8)13-14/h7,9H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPWVJMPSVLDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=C2CC(CCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 3
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 5
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

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